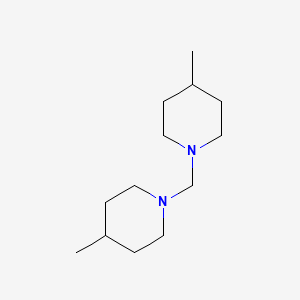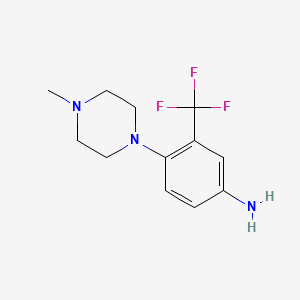
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Overview
Description
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline, also known as 4-Methyl-3-trifluoromethylaniline, is an organic compound belonging to the piperazine family. It is an aromatic compound with a molecular formula of C7H9F3N2. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of various organic compounds such as amines and amides.
Scientific Research Applications
Hypoxic-Cytotoxic Agents
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline is utilized in the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives. These compounds exhibit significant biological in vitro activities, particularly as hypoxic-cytotoxic agents. Among various derivatives, those containing the 4-(4-Methylpiperazin-1-yl) aniline structure demonstrated potent and selective characteristics (Ortega et al., 2000).
Catalyzed N-(Cyclo)alkylation Reactions
This compound is also crucial in ruthenium-complex catalyzed N-(cyclo)alkylation reactions of aromatic amines with diols. It facilitates the synthesis of N-(n-hydroxyalkyl)anilines and bioactive arylpiperazines, a process that represents a novel and efficient catalytic route (Koten et al., 1998).
Synthesis of New Amides
In the pharmaceutical sector, 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of new carboxylic acid amides. These amides contain an N-methylpiperazine fragment and are instrumental in the development of various pharmacologically active compounds (Koroleva et al., 2011).
Antimicrobial Activity
This compound is integral in the synthesis of eperezolid-like molecules, which have shown high antimicrobial activity against Mycobacterium smegmatis. The structural diversity of these compounds offers significant potential in the development of new antimicrobial agents (Yolal et al., 2012).
G-Quadruplex Stabilizers in Cancer Therapy
4-(4-Methylpiperazin-1-yl)aniline has been identified as a template for the design of small-molecule G-quadruplex stabilizers. These stabilizers are used in anticancer therapy, particularly for inhibiting the expression of the c-MYC protooncogene (Pomeislová et al., 2020).
Src Kinase Inhibitors
This compound is pivotal in the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. This activity is essential in the development of treatments targeting Src-mediated cell proliferation in various cancers (Boschelli et al., 2001).
Intermediate for Antitumor Agents
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline serves as an intermediate in synthesizing antitumor agents like nilotinib, illustrating its critical role in the development of cancer therapies (Yang Shijing, 2013).
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-3-2-9(16)8-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIMSUJUKMYIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424678 | |
| Record name | 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330796-48-0 | |
| Record name | 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)
![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)

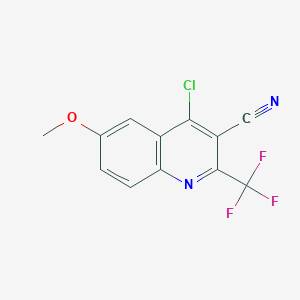
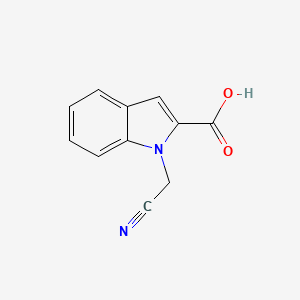

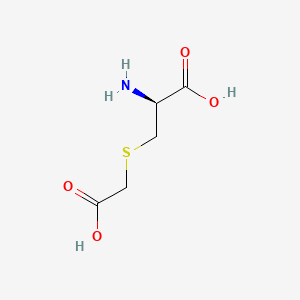
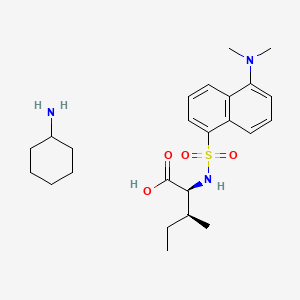

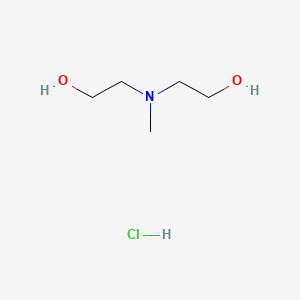

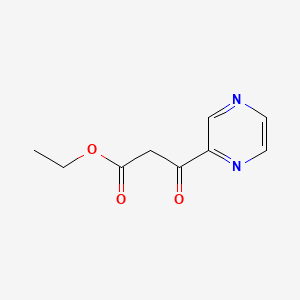
![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)
